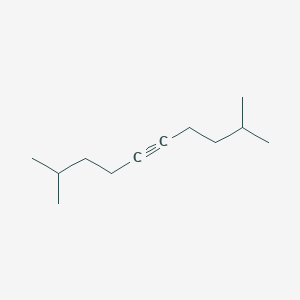
2,9-Dimethyl-5-decyne
Übersicht
Beschreibung
2,9-Dimethyl-5-decyne: is an organic compound with the molecular formula C₁₂H₂₂ . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its two methyl groups attached to the ninth and second carbon atoms and a triple bond located at the fifth carbon atom. It is a colorless liquid with a boiling point of approximately 196°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-5-decyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 2-methyl-1-butyne and 1-bromo-2-methylbutane in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. The use of palladium or nickel catalysts can facilitate the coupling reactions necessary to form the desired alkyne structure. These methods are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Dimethyl-5-decyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can convert it into 2,9-Dimethyldecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the triple bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: 2,9-Dimethyldecane
Substitution: Dihalides
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-5-decyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition, as alkynes are known to act as mechanism-based inhibitors.
Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl-5-decyne involves its interaction with molecular targets through its triple bond. The alkyne group can undergo nucleophilic addition reactions, making it a potential mechanism-based inhibitor for enzymes. This inhibition occurs when the alkyne group forms a covalent bond with the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
1-Decyne: A straight-chain alkyne with a single triple bond at the first carbon.
2,9-Dimethyldecane: A saturated hydrocarbon with similar carbon skeleton but without the triple bond.
5-Decyne: An alkyne with a triple bond at the fifth carbon but without the methyl groups.
Uniqueness: 2,9-Dimethyl-5-decyne is unique due to the presence of two methyl groups and a triple bond, which confer distinct chemical properties and reactivity. The methyl groups increase the compound’s steric hindrance, affecting its reactivity compared to other alkynes .
Eigenschaften
IUPAC Name |
2,9-dimethyldec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJIGZQAOTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC#CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173225 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-56-2 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,9-Dimethyl-5-decyne in the synthesis of pyrrole rings described in the research?
A: this compound acts as a reactant in the carbonylcobalt-catalyzed reaction with trimethylsilyl cyanide. [] This reaction efficiently produces a specific pyrrole derivative, 2,9-dimethyl-5-decyl-5-amino-1H-pyrrole-2-carbonitrile. [] This highlights the potential of this reaction in synthesizing complex pyrrole structures from readily available starting materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


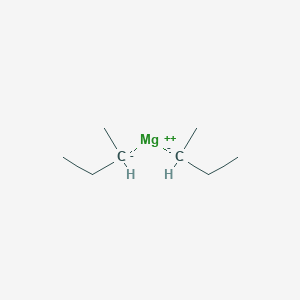
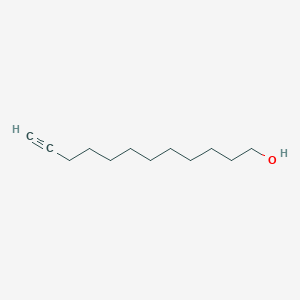
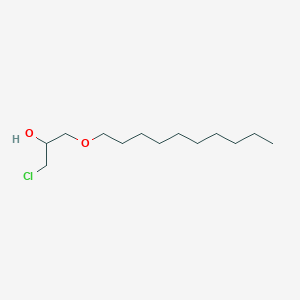
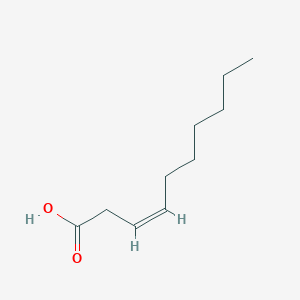
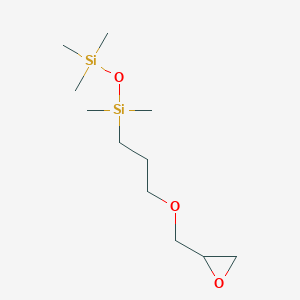
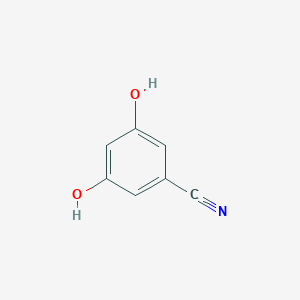
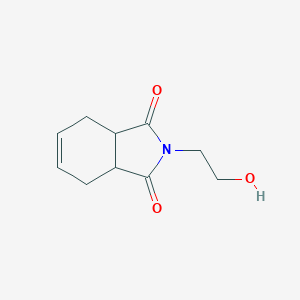
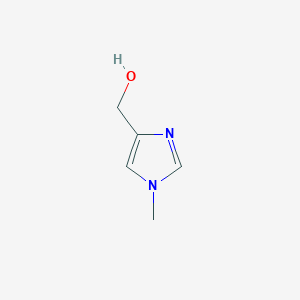
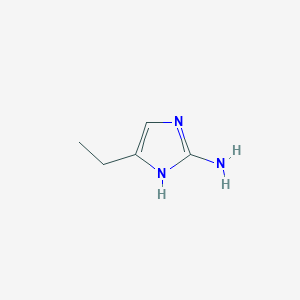


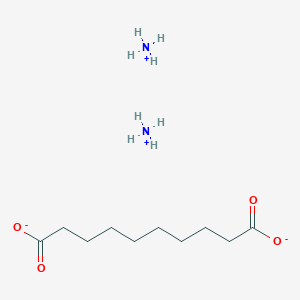

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
